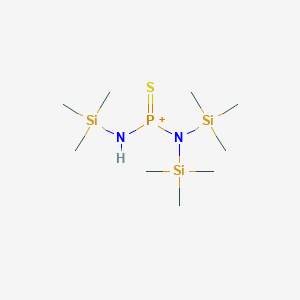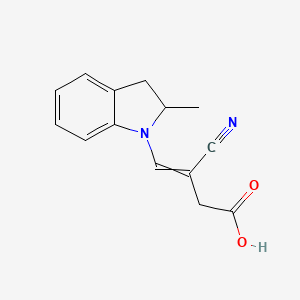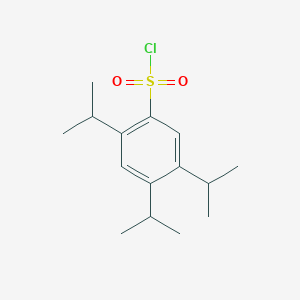
2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of three isopropyl groups attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonation of 2,4,5-Tri(propan-2-yl)benzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfides.
Oxidation and Reduction: Sulfonic acids and sulfides.
Scientific Research Applications
2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamides, sulfonate esters, or sulfides. The molecular targets include nucleophilic sites on biomolecules or other organic compounds, leading to the formation of stable covalent bonds.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triisopropylbenzenesulfonyl chloride: Similar in structure but with different substitution patterns.
2,4,6-Tris(propan-2-yl)benzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
Uniqueness
2,4,5-Tri(propan-2-yl)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in various chemical syntheses and industrial applications.
Properties
CAS No. |
63877-52-1 |
|---|---|
Molecular Formula |
C15H23ClO2S |
Molecular Weight |
302.9 g/mol |
IUPAC Name |
2,4,5-tri(propan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO2S/c1-9(2)12-7-14(11(5)6)15(19(16,17)18)8-13(12)10(3)4/h7-11H,1-6H3 |
InChI Key |
GOKUVYNMCFCRME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1C(C)C)S(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


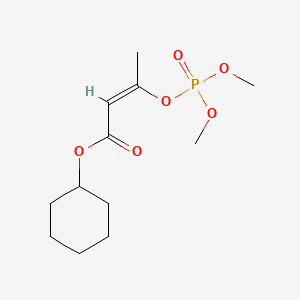
![N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]octadec-9-enamide](/img/structure/B14502023.png)
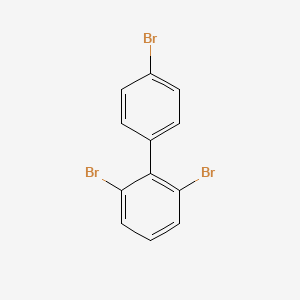
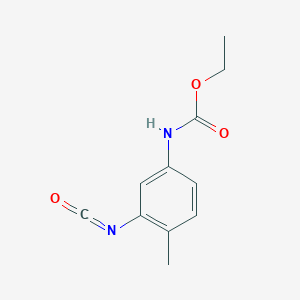

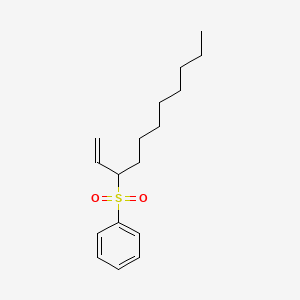
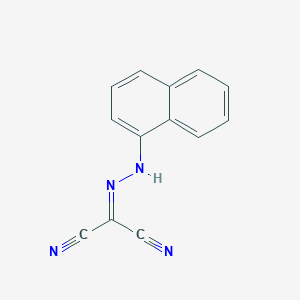
![2-Butenedioic acid, 2-[(4-methylphenyl)thio]-, dimethyl ester, (Z)-](/img/structure/B14502063.png)
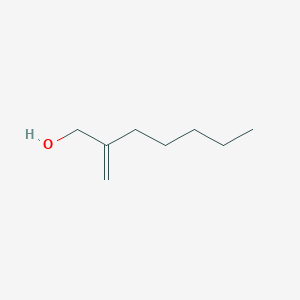
![4-[(E)-(2,6-Diamino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14502069.png)

![11,12-Dihydro-1H-benzo[f]pyrimido[2,1-a]isoquinoline-1,3(2H)-dione](/img/structure/B14502077.png)
